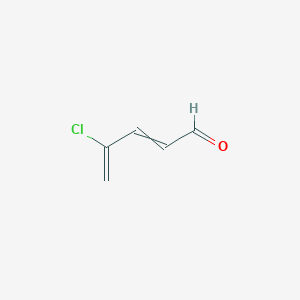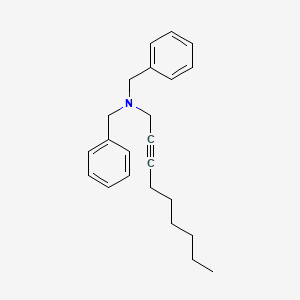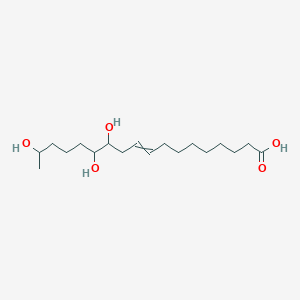![molecular formula C15H15NOS2 B14256215 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde CAS No. 491613-63-9](/img/structure/B14256215.png)
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is an organic compound characterized by the presence of a disulfide bond linking two aromatic rings, one of which contains a dimethylamino group and the other a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 4-(dimethylamino)thiophenol with 4-formylthiophenol under mild conditions. The reaction can be catalyzed by iodine or other oxidizing agents in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Imines, hydrazones.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in studies of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential as a drug intermediate or a probe for biological assays.
Wirkmechanismus
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of mixed disulfides. This interaction can modulate protein function and activity, making it a useful tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the disulfide bond, used in Ehrlich’s reagent.
4,4’-Dithiodianiline: Contains a disulfide bond but lacks the formyl group.
4-(Dimethylamino)thiophenol: Contains a thiol group instead of a disulfide bond.
Uniqueness
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is unique due to the combination of a disulfide bond and a formyl group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
491613-63-9 |
|---|---|
Molekularformel |
C15H15NOS2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]disulfanyl]benzaldehyde |
InChI |
InChI=1S/C15H15NOS2/c1-16(2)13-5-9-15(10-6-13)19-18-14-7-3-12(11-17)4-8-14/h3-11H,1-2H3 |
InChI-Schlüssel |
BYVYKLQCTHJPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)

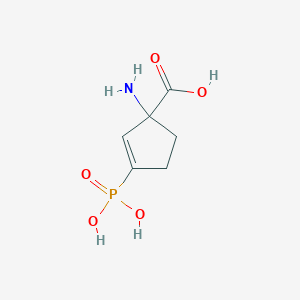


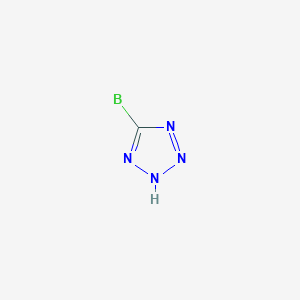
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)


